molecular formula C18H19Br2N B1593144 2,7-Dibromo-9-hexyl-9H-carbazole CAS No. 654676-12-7

2,7-Dibromo-9-hexyl-9H-carbazole

Cat. No. B1593144
M. Wt: 409.2 g/mol
InChI Key: YSUUFISKPJBPOH-UHFFFAOYSA-N
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Description

2,7-Dibromo-9-hexyl-9H-carbazole, also known as 2,7-dibromocarbazole, is a common brominated carbazole compound with applications in materials, pharmaceuticals, and chemical industries . It serves as a building block for the synthesis of small molecules in the carbazole series and carbazole-based polymers. These materials find use in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), polymer light-emitting diodes (PLEDs), and organic photovoltaics (OPVs) .


Synthesis Analysis

The preparation of 2,7-dibromo-9-hexyl-9H-carbazole involves starting materials such as 2,7-dibromocarbazole and heptadecyl bromide. Through phase-transfer catalysis, the target compound is synthesized .


Molecular Structure Analysis

The molecular structure of 2,7-dibromo-9-hexyl-9H-carbazole consists of a carbazole core with two bromine atoms at positions 2 and 7. The octyl (hexyl) group is attached to the nitrogen atom, contributing to its solubility and stability .


Chemical Reactions Analysis

2,7-Dibromo-9-hexyl-9H-carbazole can participate in various chemical reactions, including Suzuki coupling reactions, which allow for the modification of its structure and properties .


Physical And Chemical Properties Analysis

  • Safety Information : Toxic; handle with care

Scientific Research Applications

1. Organic Light Emitting Diodes (OLEDs) and Polymeric Light Emitting Diodes (PLEDs)

  • Summary of Application : “2,7-Dibromo-9-hexyl-9H-carbazole” is used as an intermediate in the production of OLEDs and PLEDs due to its pure blue emission, efficient electroluminescence, high charge-carrier mobility, and good processability .
  • Results or Outcomes : The use of “2,7-Dibromo-9-hexyl-9H-carbazole” in OLEDs and PLEDs results in devices with pure blue emission and efficient electroluminescence .

2. Synthesis of Conjugated Polymers

  • Summary of Application : “2,7-Dibromo-9-hexyl-9H-carbazole” may be used in the synthesis of conjugated polymers, such as poly [9,9′-bis (6′′- N,N,N -trimethylammonium)hexyl)fluorene- co -alt-4,7- (2,1,3-benzothiadiazole) dibromide] (PFBT), which are used in label-free DNA microarrays .
  • Results or Outcomes : The use of “2,7-Dibromo-9-hexyl-9H-carbazole” in the synthesis of conjugated polymers results in materials that can be used in label-free DNA microarrays .

3. Nanodevices and Rechargeable Batteries

  • Summary of Application : Polycarbazole and its derivatives, which can be synthesized using “2,7-Dibromo-9-hexyl-9H-carbazole”, have excellent optoelectronic properties, high charge carrier mobility, and excellent morphological stability. These properties make them potential candidates in the field of nanodevices and rechargeable batteries .
  • Results or Outcomes : The use of “2,7-Dibromo-9-hexyl-9H-carbazole” in the production of nanodevices and rechargeable batteries results in devices with excellent optoelectronic properties, high charge carrier mobility, and excellent morphological stability .

4. Electrochemical Transistors

  • Summary of Application : Conjugated monomers of carbazole derivatives, which can be synthesized using “2,7-Dibromo-9-hexyl-9H-carbazole”, attract interest due to their suitability in a broad range of applications, such as electrochemical transistors .
  • Results or Outcomes : The use of “2,7-Dibromo-9-hexyl-9H-carbazole” in the production of electrochemical transistors results in devices with excellent electrical and electrochemical properties .

5. Biosensors

  • Summary of Application : Conjugated monomers of carbazole derivatives, which can be synthesized using “2,7-Dibromo-9-hexyl-9H-carbazole”, are suitable for a broad range of applications, including biosensors .
  • Results or Outcomes : The use of “2,7-Dibromo-9-hexyl-9H-carbazole” in the production of biosensors results in devices with excellent electrical and electrochemical properties .

6. Corrosion Inhibition

  • Summary of Application : Conjugated monomers of carbazole derivatives, which can be synthesized using “2,7-Dibromo-9-hexyl-9H-carbazole”, are suitable for a broad range of applications, including corrosion inhibition .
  • Results or Outcomes : The use of “2,7-Dibromo-9-hexyl-9H-carbazole” in corrosion inhibition results in materials with excellent corrosion resistance .

Safety And Hazards

2,7-Dibromo-9-hexyl-9H-carbazole poses health risks and should be handled following safety precautions. It is classified as an acute oral toxicant, eye irritant, and skin irritant. Refer to safety data sheets for detailed safety information .

Future Directions

Researchers continue to explore the applications of 2,7-dibromocarbazole in organic electronics, photovoltaics, and other advanced materials. Its role as a precursor for novel compounds and polymers remains an area of interest .

properties

IUPAC Name

2,7-dibromo-9-hexylcarbazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19Br2N/c1-2-3-4-5-10-21-17-11-13(19)6-8-15(17)16-9-7-14(20)12-18(16)21/h6-9,11-12H,2-5,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSUUFISKPJBPOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCN1C2=C(C=CC(=C2)Br)C3=C1C=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19Br2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40648889
Record name 2,7-Dibromo-9-hexyl-9H-carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40648889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

409.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,7-Dibromo-9-hexyl-9H-carbazole

CAS RN

654676-12-7
Record name 2,7-Dibromo-9-hexyl-9H-carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40648889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,7-Dibromo-9-hexylcarbazole
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
S Li, D Cao, Z Hu, Z Li, X Meng, X Han… - Chemistry of Heterocyclic …, 2020 - Springer
In this study, three carbazole-coumarin hybrid dyes were successfully synthesized, and their UV-vis absorption spectra, fluorescence spectra, and structural properties were investigated…
Number of citations: 8 link.springer.com
WJ Jeong, SR Ha, JW Jang, MK Jeong… - … Applied Materials & …, 2022 - ACS Publications
Among the solution-processed devices, perovskite solar cells (PSCs) exhibit the highest power conversion efficiency (PCE) of over 25%; tremendous efforts are being undertaken to …
Number of citations: 5 pubs.acs.org
T Shimasaki, R Iwasawa, M Watanabe… - Asian Journal of …, 2017 - Wiley Online Library
A series of six new ethynylene‐bridged conjugate carbazole trimers (1–6) were synthesized through sequential Pd‐catalyzed Sonogashira cross‐coupling reactions. The structural …
Number of citations: 10 onlinelibrary.wiley.com
Q Lin, X Huang, S Ramachandran… - ACS Applied Polymer …, 2020 - ACS Publications
This work introduces 2,2′-bipyrimidine as an acceptor unit in the design of donor–acceptor conjugated polymers. Regularly alternating this moiety with the electron-rich 2,7-dihexyl …
Number of citations: 1 pubs.acs.org
X Guo, B Gao, X Cui, J Wang, W Dong, Q Duan, T Fei… - Dyes and …, 2021 - Elsevier
A sensitive and selective detection of 2,4,6-trinitrophenol (TNP) is of great importance for the national security and pollution control. Herein, we report a novel 2,7-carbazole and …
Number of citations: 17 www.sciencedirect.com
MC Yuan, MH Su, MY Chiu… - Journal of Polymer …, 2010 - Wiley Online Library
We have used Suzuki coupling to prepare a series of alternating copolymers featuring coplanar cyclopentadithiophene and hole‐transporting carbazole units. We observed quenching …
Number of citations: 28 onlinelibrary.wiley.com
T Duan, TY Hsiao, Y Chi, X Chen, Y He, C Zhong - Dyes and Pigments, 2016 - Elsevier
We report on a new series “thiophene-free” organic dyes featured with 2,7-disubstituted carbazole as a π-linker for dye-sensitized solar cells (DSSCs). Three different tert-butyl-capped N…
Number of citations: 10 www.sciencedirect.com
X Liang, K Wen, Q Shi, BB Zhang, S Pei… - … A European Journal, 2022 - Wiley Online Library
Aryl sulfides are in great demands in drugs and materials sciences. To avoid using nucleophilic and noxious thiols, many efforts have been focused on exploring novel sulfide resources…
S Balakrishnan, R Venugopal… - ACS Applied Polymer …, 2023 - ACS Publications
Triphenylamine derivatives are promising organic electrochromic (EC) materials due to their easy synthesis, low oxidation potentials, high charge-carrier mobilities, electrochemical …
Number of citations: 0 pubs.acs.org
R Rimkus, S Tumkevičius, T Serevičius, R Komskis… - Dyes and …, 2016 - Elsevier
Owing to extended π-electron system higher polyacenes are promising materials for organic electronics, however realization of higher conjugation of acenes results in their instability …
Number of citations: 12 www.sciencedirect.com

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